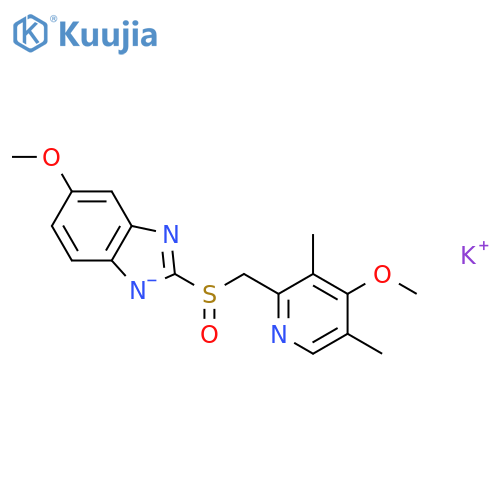Cas no 161796-84-5 (Esomeprazolepotassium)

Esomeprazolepotassium structure
商品名:Esomeprazolepotassium
Esomeprazolepotassium 化学的及び物理的性質
名前と識別子
-
- Esomeprazole potassium
- (S)-Omeprazole potassium
- 6-Methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole potassium salt (1:1)
- (-)-5-Methoxy-2-((S)-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole potassium salt
- 1H-Benzimidazole, 6-methoxy-2-((S)-((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-, potassium salt (1:1)
- CHEMBL2105642
- D09339
- Esomeprazole potassium (USAN)
- Esomeprazole potassium [USAN]
- F37S7G37O2
- UNII-F37S7G37O2
- (R)-5-METHOXY-2-((4-METHOXY-3,5-DIMETHYLPYRIDIN-2-YL)METHYLSULFINYL)BENZO[D]IMIDAZOL-1-IDE POTASSIUM SALT
- Esomeprazole potassium salt
- 161796-84-5
- BCP18749
- CCG-213053
- potassium 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl)benzo[d]imidazol-1-ide
- FOFFPEFVSRGLOZ-UHFFFAOYSA-N
- Potassium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide
- Esomeprazolepotassium
-
- MDL: N/A
- インチ: 1S/C17H19N3O3S.K.H/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;/h5-8H,9H2,1-4H3,(H,19,20);;/t24-;;/m0../s1
- InChIKey: FOFFPEFVSRGLOZ-GJFSDDNBSA-N
- ほほえんだ: O=[S@](C1=NC2=CC=C(OC)C=C2[N-]1)CC3=NC=C(C)C(OC)=C3C.[K+]
計算された属性
- せいみつぶんしりょう: 384.078
- どういたいしつりょう: 384.078
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 453
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.3A^2
じっけんとくせい
- 色と性状: Solid
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- PSA: 85.45000
- LogP: 3.55120
- じょうきあつ: No data available
Esomeprazolepotassium セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
Esomeprazolepotassium 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| DC Chemicals | DC24176-100 mg |
Esomeprazole potassium salt |
161796-84-5 | >98% | 100mg |
$200.0 | 2022-02-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E881773-50mg |
Esomeprazole potassium salt |
161796-84-5 | 98% | 50mg |
¥1,846.80 | 2022-01-13 | |
| LKT Labs | E7357-100 mg |
Esomeprazole Potassium |
161796-84-5 | ≥98% | 100MG |
$425.50 | 2023-07-11 | |
| DC Chemicals | DC24176-500mg |
Esomeprazole potassium salt |
161796-84-5 | >98% | 500mg |
$400.0 | 2023-09-15 | |
| LKT Labs | E7357-500mg |
Esomeprazole Potassium |
161796-84-5 | ≥98% | 500mg |
$1029.00 | 2024-05-21 | |
| LKT Labs | E7357-100mg |
Esomeprazole Potassium |
161796-84-5 | ≥98% | 100mg |
$446.80 | 2024-05-21 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51392-100mg |
Esomeprazole potassium salt ((S)-Omeprazole potassium) |
161796-84-5 | 98% | 100mg |
¥2495.00 | 2023-09-07 | |
| TRC | E262190-2.5g |
Esomeprazolepotassium |
161796-84-5 | 2.5g |
$ 295.00 | 2022-06-05 | ||
| TRC | E262190-1g |
Esomeprazolepotassium |
161796-84-5 | 1g |
$ 195.00 | 2022-06-05 | ||
| DC Chemicals | DC24176-500 mg |
Esomeprazole potassium salt |
161796-84-5 | >98% | 500mg |
$400.0 | 2022-02-28 |
Esomeprazolepotassium 関連文献
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
161796-84-5 (Esomeprazolepotassium) 関連製品
- 73590-58-6(Omeprazole)
- 117976-47-3(Rabeprazole Sulfone)
- 102804-77-3(4-Desmethoxypropoxyl-4-methoxy Rabeprazole)
- 110374-16-8(4-Desmethoxy Omeprazole)
- 1329613-29-7(5-Hydroxy Lansoprazole Potassium Salt)
- 117976-89-3(Rabeprazole)
- 119141-88-7(6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-1,3-benzodiazole)
- 119141-89-8((r)-Omeprazole)
- 117976-94-0(1-Propanol,3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-)
- 88546-55-8(Omeprazole metabolite Omeprazole sulfone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:161796-84-5)Esomeprazolepotassium

清らかである:99%
はかる:250mg
価格 ($):529.0